molecular formula C20H24N4O4S B6479987 5-{[(oxolan-2-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941267-21-6

5-{[(oxolan-2-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B6479987
CAS No.: 941267-21-6
M. Wt: 416.5 g/mol
InChI Key: ULOMEJSZHJADIF-UHFFFAOYSA-N
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Description

The compound 5-{[(oxolan-2-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring an oxazole core substituted with a tetrahydrofuran (oxolane)-derived aminomethyl group, a piperidine sulfonylphenyl moiety, and a nitrile functional group. The sulfonyl group enhances hydrogen-bonding capacity, while the oxolane substituent may improve solubility compared to purely aromatic analogs .

Properties

IUPAC Name

5-(oxolan-2-ylmethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c21-13-18-20(22-14-16-5-4-12-27-16)28-19(23-18)15-6-8-17(9-7-15)29(25,26)24-10-2-1-3-11-24/h6-9,16,22H,1-5,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOMEJSZHJADIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4CCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Sulfonyl Groups

  • 5-{[(4-Methylphenyl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (Compound D434-0629, ): Structural Difference: Replaces the oxolane-methylamino group with a 4-methylbenzylamino substituent. Physicochemical Properties:
Property Target Compound (Predicted) D434-0629
Molecular Weight ~452.5 g/mol 436.53 g/mol
logP ~3.5 3.87
Hydrogen Bond Acceptors 9 8
Polar Surface Area ~85 Ų 77.99 Ų
  • Impact : The oxolane group in the target compound likely increases polarity and solubility (lower logP) compared to the lipophilic 4-methylbenzyl group in D434-0627.
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Structural Difference: Substitutes the piperidine sulfonyl group with a fluorobenzoyl-piperazine moiety.

Analogues with Oxazole-Carbonitrile Cores

  • 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (): Structural Difference: Replaces the oxazole with a pyrazole core and introduces an oxadiazole-thioether chain. Physicochemical Properties:
Property Target Compound (Predicted) Compound 8a
Molecular Weight ~452.5 g/mol 341.1 g/mol
Melting Point Not reported 177–196°C
  • Impact : The oxazole-carbonitrile core in the target compound may confer greater metabolic stability compared to pyrazole derivatives.

Analogues with Sulfonyl-Containing Moieties

  • Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile, ): Structural Difference: Pyrazole core with trifluoromethyl sulfinyl and chlorophenyl groups. Functional Insight: The sulfonyl/sulfinyl groups in both compounds enhance binding to biological targets (e.g., GABA receptors in fipronil), suggesting the target compound may interact with similar enzymatic pockets .

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